N,N-Dimethyl-2-oxoindoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-oxoindoline-6-carboxamide is a chemical compound belonging to the oxindole family It is characterized by the presence of a dimethylamino group and a carboxamide group attached to the oxindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-oxoindoline-6-carboxamide typically involves the reaction of 2-oxoindoline-6-carboxylic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the carboxamide bond. The mixture is then cooled to room temperature and acidified to precipitate the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-2-oxoindoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can have different functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-oxoindoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-oxoindoline-6-carboxamide involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the activity of viral RNA-dependent RNA polymerase by binding to its active site, thereby preventing viral replication . In cancer cells, the compound induces apoptosis by activating caspase enzymes, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxoindoline-5-carboxamide
- N-Methyl-2-oxoindoline-6-carboxamide
- 2-Oxoindoline-3-carboxamide
Comparison: N,N-Dimethyl-2-oxoindoline-6-carboxamide is unique due to the presence of the dimethylamino group, which enhances its reactivity and potential biological activity. Compared to other oxindole derivatives, it exhibits higher affinity for certain molecular targets, making it a more potent inhibitor in antiviral and anticancer applications .
Eigenschaften
Molekularformel |
C11H12N2O2 |
---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
N,N-dimethyl-2-oxo-1,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11(15)8-4-3-7-6-10(14)12-9(7)5-8/h3-5H,6H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
YRNVAKSPHAHWID-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.